![molecular formula C17H23NO5 B009561 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one CAS No. 100783-52-6](/img/structure/B9561.png)
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, also known as DOI, is a psychedelic drug that has been widely studied for its potential therapeutic applications.
作用機序
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one acts primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT2C receptor. 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one's effects are believed to be mediated by its ability to activate these receptors, leading to changes in neurotransmitter release and signaling in the brain.
生化学的および生理学的効果
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.
実験室実験の利点と制限
One advantage of using 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. However, one limitation is that 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be difficult to work with due to its high potency and potential for toxicity.
将来の方向性
There are many potential future directions for research on 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, including further exploration of its therapeutic potential for mental health disorders, as well as its potential as a tool for neuroscience research. Additionally, there is a need for further study on the long-term effects of 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one use, as well as its potential for abuse and addiction.
In conclusion, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one is a psychedelic drug that has been widely studied for its potential therapeutic applications and its role in neuroscience research. While there are still many questions to be answered about its mechanism of action and long-term effects, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has shown promise as a tool for understanding the brain and treating mental health disorders.
合成法
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The Bischler-Napieralski reaction involves the condensation of a beta-amino ketone with an acid chloride, followed by cyclization to form the isoquinoline ring. Both methods have been used successfully to synthesize 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one.
科学的研究の応用
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin receptors in the brain.
特性
CAS番号 |
100783-52-6 |
|---|---|
製品名 |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
分子式 |
C17H23NO5 |
分子量 |
321.4 g/mol |
IUPAC名 |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3 |
InChIキー |
JMKXKJDTSWVGFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
正規SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
同義語 |
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



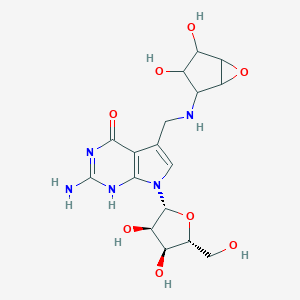
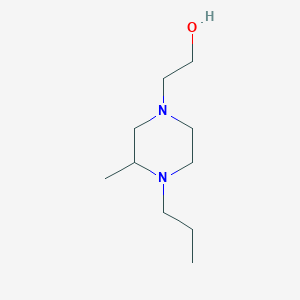
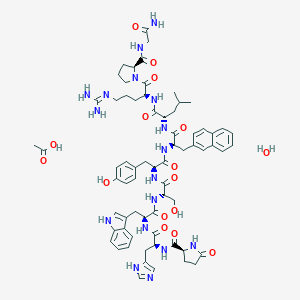
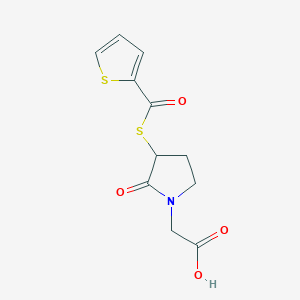
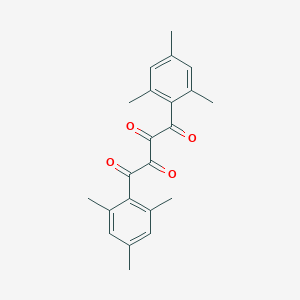
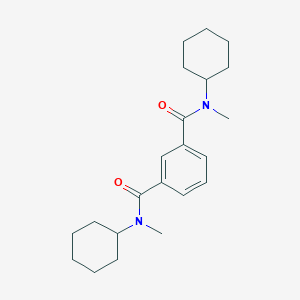
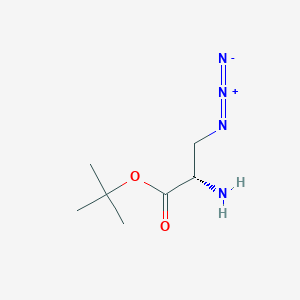
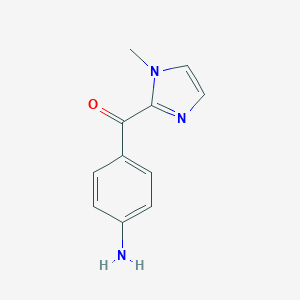
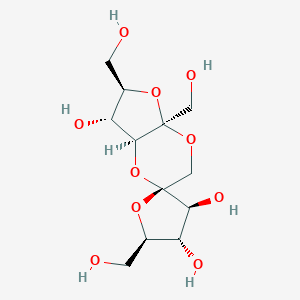
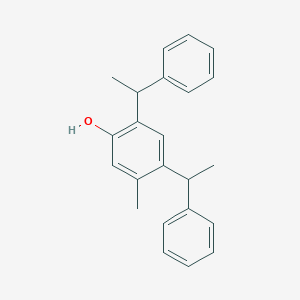
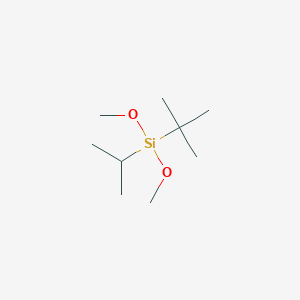
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
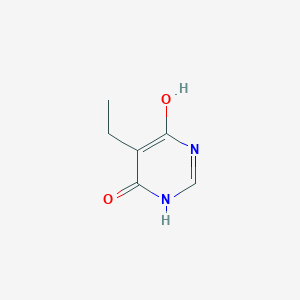
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)